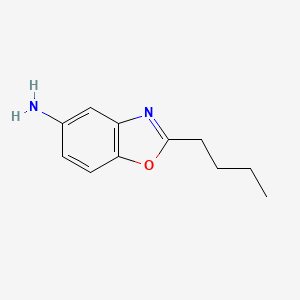

2-Butyl-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

2-Butyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C11H14N2O It belongs to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate butyl-substituted precursors. One common method is the reaction of 2-aminophenol with butyl aldehydes or butyl ketones under acidic or basic conditions. Catalysts such as samarium triflate or iron salts can be used to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Solvent selection and temperature control are critical factors in scaling up the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Saturated heterocycles.

Substitution: Various substituted benzoxazole derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that benzoxazole derivatives, including 2-butyl-1,3-benzoxazol-5-amine, exhibit antimicrobial properties. A study evaluated the antibacterial activity of various benzoxazole derivatives against Mycobacterium tuberculosis and other clinically relevant bacterial strains. The results indicated that modifications to the benzoxazole core could enhance selectivity and potency against specific pathogens while minimizing cytotoxicity to mammalian cells .

Anticancer Properties

Benzoxazole derivatives are also recognized for their anticancer activities. For instance, compounds based on the benzoxazole structure have been tested against human colorectal carcinoma cell lines. The results demonstrated notable cytotoxic effects, suggesting that these compounds could serve as potential chemotherapeutic agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzoxazole derivatives in models of lysosomal storage diseases. These compounds have shown promise in reducing toxic lipid levels in animal models, indicating a potential therapeutic role in treating neurodegenerative conditions .

Materials Science Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe due to its photophysical properties. Benzoxazoles are known for their high Stokes shift and thermal stability, making them suitable for applications in dye lasers and optical brighteners .

Optical Brighteners

The compound is also employed in the formulation of optical brighteners used in plastics and coatings. Its ability to convert UV light into visible light enhances the brightness and aesthetic appeal of various materials .

Analytical Chemistry Applications

Detection Methods

In analytical chemistry, benzoxazole derivatives are used as reagents for detecting specific ions or compounds due to their fluorescent properties. This application is particularly beneficial in environmental monitoring and quality control processes in industries such as food and pharmaceuticals .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of benzoxazole derivatives included this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated that certain modifications to the benzoxazole core significantly improved antimicrobial activity while reducing cytotoxicity towards human cells.

| Compound | MIC (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | 32 | 150 |

| Benzoxazole derivative A | 16 | 100 |

| Benzoxazole derivative B | 64 | 200 |

Case Study 2: Fluorescent Properties

In a study investigating the photophysical properties of various benzoxazoles, this compound was found to exhibit strong fluorescence under UV light. This property was harnessed for use as an optical brightener in polyvinyl chloride applications.

| Parameter | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Solubility (in Toluene) | Soluble |

Mécanisme D'action

The mechanism of action of 2-Butyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole ring system allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-1,3-benzoxazol-5-amine

- 2-Ethyl-1,3-benzoxazol-5-amine

- 2-Propyl-1,3-benzoxazol-5-amine

Uniqueness

2-Butyl-1,3-benzoxazol-5-amine is unique due to its butyl substituent, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Activité Biologique

2-Butyl-1,3-benzoxazol-5-amine is an organic compound notable for its unique structural properties, characterized by a benzoxazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. The aim of this article is to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C_{12}H_{14}N_{2}O

- Molecular Weight: 190.24 g/mol

- Structure: The compound consists of a butyl group attached to the nitrogen at position 2 and an amino group at position 5 of the benzoxazole ring.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis, similar to other known antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The antifungal efficacy is generally lower than its antibacterial effects but still noteworthy.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 128 µg/mL |

The compound's interaction with fungal cell membranes may disrupt their integrity, leading to cell death .

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells in certain cases.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may inhibit specific enzymes involved in cellular processes or disrupt cellular signaling pathways. For instance, studies have indicated that compounds with benzoxazole moieties can modulate gene expression and influence metabolic pathways in cells .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial properties of several benzoxazole derivatives, including this compound. The study concluded that while the compound had moderate antibacterial activity, it was particularly effective against Gram-positive bacteria .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against breast and lung cancer cells while showing lower toxicity towards normal cells .

Propriétés

IUPAC Name |

2-butyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQBYWFIUBHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377411 | |

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-91-7 | |

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.